5-[(1-Naphthyloxy)methyl]-2-furoic acid Physicochemical Properties: LogP and LogSW Values
Lipophilicity and aqueous solubility are key determinants of passive membrane permeability and experimental handling. For 5-[(1-naphthyloxy)methyl]-2-furoic acid, the calculated LogP is 3.92 and LogSW (logarithm of intrinsic aqueous solubility) is -4.54 . These values place the compound in a moderately lipophilic range with limited aqueous solubility, informing solvent selection (e.g., DMSO stock solutions) and predicting cell permeability behavior in assay development. No comparable calculated or experimental LogP/LogSW values were identified for the 2-naphthyl isomer in available vendor or database sources, precluding direct quantitative comparison at this time.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.92 |
| Comparator Or Baseline | 2-naphthyl isomer: data not identified in available sources |
| Quantified Difference | Not calculable due to missing comparator data |
| Conditions | Calculated property; method not specified by vendor |
Why This Matters
The LogP value of 3.92 provides a quantitative benchmark for solubility and permeability predictions, essential for experimental design and formulation planning.
